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CAS No.: 525561-42-6

Cat. No.: B1273475
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For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of (2-bromophenyl)(2-

chlorophenyl)methanone, a di-halogenated benzophenone derivative of significant interest in

synthetic and medicinal chemistry. While a specific CAS (Chemical Abstracts Service) number

for this particular isomer has not been definitively identified in publicly accessible databases,

this document will delve into its predicted physicochemical properties, plausible synthetic

routes, and appropriate analytical characterization techniques. By examining the established

chemistry of related compounds, this guide aims to equip researchers with the foundational

knowledge required to synthesize, identify, and potentially utilize (2-bromophenyl)(2-

chlorophenyl)methanone as a versatile building block in drug discovery and materials science.

Introduction and Rationale
Benzophenone and its derivatives are a well-established class of compounds with a broad

spectrum of applications, ranging from photoinitiators and fragrance ingredients to scaffolds in

medicinal chemistry. The introduction of halogen substituents onto the phenyl rings can
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significantly modulate the molecule's electronic properties, steric hindrance, and metabolic

stability, making di-halogenated benzophenones attractive intermediates for the synthesis of

novel bioactive molecules and functional materials.

(2-bromophenyl)(2-chlorophenyl)methanone, with a bromine atom on one phenyl ring and a

chlorine atom on the other, both at the ortho position relative to the carbonyl bridge, presents a

unique steric and electronic profile. The presence of these two different halogens offers

orthogonal reactivity for subsequent cross-coupling reactions, enabling the stepwise and

selective introduction of different functional groups. This potential for differential

functionalization makes it a promising scaffold for the construction of complex molecular

architectures.

Note on CAS Number: Extensive searches of chemical databases and literature did not yield a

specific CAS number for (2-bromophenyl)(2-chlorophenyl)methanone. This suggests that the

compound is not widely commercially available and may not have been extensively

characterized. The information presented herein is therefore based on established principles of

organic chemistry and data from closely related analogues.

Predicted Physicochemical Properties
The physicochemical properties of (2-bromophenyl)(2-chlorophenyl)methanone can be

predicted based on its structure and the known properties of similar compounds. These

predictions are valuable for designing synthetic protocols, purification strategies, and for

anticipating its behavior in biological and material science applications.
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Property Predicted Value/Range
Rationale and Comparative
Insights

Molecular Formula C₁₃H₈BrClO
Based on the chemical

structure.

Molecular Weight 295.56 g/mol

Calculated from the atomic

weights of the constituent

elements.

Appearance White to off-white solid
Similar to other crystalline

benzophenone derivatives.

Melting Point 80-100 °C

The presence of two halogen

atoms and the ortho-

substitution pattern are

expected to result in a higher

melting point compared to

unsubstituted benzophenone

(48.5 °C) due to increased

molecular weight and altered

crystal packing.

Boiling Point > 350 °C

Expected to be high due to the

molecular weight and polarity.

Decomposition may occur at

atmospheric pressure.

Solubility

Insoluble in water; Soluble in

organic solvents (e.g.,

dichloromethane, chloroform,

ethyl acetate, acetone, THF).

The nonpolar aromatic rings

and the presence of halogens

confer lipophilicity.

pKa Not applicable
The molecule does not have

readily ionizable protons.

LogP ~4.5 - 5.5

The presence of two halogen

atoms significantly increases

the lipophilicity compared to

benzophenone (LogP ≈ 3.2).
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Synthetic Methodologies
The synthesis of (2-bromophenyl)(2-chlorophenyl)methanone can be approached through

several established synthetic strategies. The choice of method will depend on the availability of

starting materials, desired scale, and tolerance for specific reaction conditions.

Friedel-Crafts Acylation
The most direct and classical approach to synthesizing benzophenones is the Friedel-Crafts

acylation. In this case, 2-chlorobenzoyl chloride would be reacted with bromobenzene in the

presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction:

Causality Behind Experimental Choices:

Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that coordinates with the acyl

chloride, generating a highly electrophilic acylium ion, which is necessary to overcome the

aromaticity of bromobenzene.[1]

Solvent: An inert solvent such as dichloromethane or carbon disulfide is typically used to

dissolve the reactants and facilitate the reaction while remaining unreactive under the

reaction conditions.

Temperature Control: The reaction is often performed at low temperatures initially to control

the exothermic reaction and then warmed to drive the reaction to completion.[2]

Work-up: The reaction is quenched with a protic source, such as dilute hydrochloric acid, to

decompose the aluminum chloride complex and protonate the product.

Step-by-Step Protocol:

To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a

reflux condenser connected to a gas trap, add anhydrous aluminum chloride (1.1 eq) and dry

dichloromethane.

Cool the suspension to 0 °C in an ice bath.
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Add bromobenzene (1.0 eq) to the suspension.

Add 2-chlorobenzoyl chloride (1.05 eq) dropwise via the dropping funnel over 30 minutes,

maintaining the temperature below 5 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 12-16 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, slowly pour the reaction mixture into a beaker containing crushed ice and

concentrated hydrochloric acid.

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with

brine, and dry over anhydrous sodium sulfate.

Remove the solvent under reduced pressure to yield the crude product.

Purify the crude product by column chromatography on silica gel or by recrystallization.

Diagram of Friedel-Crafts Acylation Workflow:
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Caption: Workflow for the Friedel-Crafts acylation synthesis.

Suzuki-Miyaura Cross-Coupling
A more modern and often higher-yielding approach involves a palladium-catalyzed Suzuki-

Miyaura cross-coupling reaction. This method offers greater functional group tolerance

compared to Friedel-Crafts acylation.[3][4] One possible route would be the coupling of 2-

bromophenylboronic acid with 2-chlorobenzoyl chloride.

Reaction:

Causality Behind Experimental Choices:

Palladium Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts such as

Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) and a phosphine ligand are
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commonly used. The ligand choice is crucial for stabilizing the palladium catalyst and

facilitating the catalytic cycle.[4]

Base: A base is required to activate the boronic acid for transmetalation to the palladium

center. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g.,

K₃PO₄).[5]

Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water

is often used to dissolve both the organic and inorganic reagents.

Step-by-Step Protocol:

To a Schlenk flask, add 2-bromophenylboronic acid (1.0 eq), a palladium catalyst (e.g.,

Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

Add a degassed solvent system (e.g., toluene/water 4:1).

Add 2-chlorobenzoyl chloride (1.1 eq) dropwise to the stirred mixture.

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

Monitor the reaction progress by TLC or GC-MS.

After completion, cool the reaction to room temperature and add water.

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Remove the solvent under reduced pressure.

Purify the crude product by column chromatography on silica gel.

Diagram of Suzuki-Miyaura Coupling Catalytic Cycle:
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Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.

Analytical Characterization
To confirm the identity and purity of synthesized (2-bromophenyl)(2-chlorophenyl)methanone, a

combination of spectroscopic and chromatographic techniques should be employed.
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Technique Expected Observations Purpose

¹H NMR

Complex aromatic signals in

the range of 7.0-8.0 ppm. The

integration of the aromatic

region should correspond to 8

protons. The ortho-substitution

pattern will lead to complex

splitting patterns (multiplets).

Provides information about the

proton environment and

confirms the presence of the

aromatic rings.

¹³C NMR

A signal for the carbonyl

carbon in the range of 190-200

ppm. Multiple signals in the

aromatic region (120-140

ppm).

Confirms the presence of the

carbonyl group and the carbon

skeleton of the aromatic rings.

IR Spectroscopy

A strong absorption band

around 1660-1680 cm⁻¹

corresponding to the C=O

stretching of the diaryl ketone.

Aromatic C-H stretching bands

above 3000 cm⁻¹. C-Br and C-

Cl stretching bands in the

fingerprint region.

Confirms the presence of the

ketone functional group and

the aromatic rings.

Mass Spectrometry (MS)

The molecular ion peak (M⁺)

should be observed, along with

a characteristic isotopic pattern

due to the presence of

bromine (⁷⁹Br and ⁸¹Br in ~1:1

ratio) and chlorine (³⁵Cl and

³⁷Cl in ~3:1 ratio).

Fragmentation patterns would

likely involve the loss of

halogens and the benzoyl

moieties.

Confirms the molecular weight

and elemental composition of

the compound.

High-Performance Liquid

Chromatography (HPLC)

A single sharp peak under

appropriate conditions would

Assesses the purity of the

synthesized compound.
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indicate a high degree of

purity.

Potential Applications in Drug Development and
Materials Science
While specific applications for (2-bromophenyl)(2-chlorophenyl)methanone are not

documented, its structural features suggest significant potential in several areas of research

and development.

Medicinal Chemistry: As a di-halogenated scaffold, it can serve as a starting point for the

synthesis of libraries of compounds for screening against various biological targets. The

orthogonal reactivity of the C-Br and C-Cl bonds allows for selective functionalization via

different cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling

the exploration of structure-activity relationships (SAR).

Materials Science: Benzophenone derivatives are known to possess interesting

photophysical properties. This compound could be a precursor for the synthesis of novel

phosphorescent materials, photoinitiators, or organic light-emitting diodes (OLEDs), where

the heavy atoms (Br and Cl) could enhance intersystem crossing.

Agrochemicals: The benzophenone scaffold is present in some pesticides and herbicides.

This compound could be used to synthesize new agrochemicals with potentially improved

efficacy and selectivity.

Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for (2-bromophenyl)(2-

chlorophenyl)methanone is not available, general precautions for handling halogenated

aromatic compounds should be followed:

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a

lab coat, and chemical-resistant gloves.

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid

contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from

incompatible materials such as strong oxidizing agents.

Disposal: Dispose of the compound and any contaminated materials in accordance with

local, state, and federal regulations.

Conclusion
(2-bromophenyl)(2-chlorophenyl)methanone represents a promising yet underexplored

chemical entity. This technical guide has provided a comprehensive theoretical framework for

its synthesis, characterization, and potential applications. The dual halogenation at the ortho

positions offers a unique platform for the development of complex molecules through selective

and sequential functionalization. For researchers in drug discovery and materials science, this

compound serves as an intriguing building block with the potential to unlock novel chemical

space and lead to the development of innovative products. The protocols and predictive data

presented herein are intended to serve as a solid foundation for the practical investigation and

exploitation of this versatile molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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